(4-Fluorophenyl)(pyridin-3-yl)methanone
Overview
Description
(4-Fluorophenyl)(pyridin-3-yl)methanone is an organic compound with the molecular formula C12H8FNO. It belongs to the class of aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group and a phenyl group
Mechanism of Action
Target of Action
The primary target of (4-Fluorophenyl)(pyridin-3-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase
Biochemical Pathways
Given its target, it is likely to influence the leukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and allergic reactions .
Result of Action
Given its target, it may potentially modulate inflammatory and allergic responses by influencing leukotriene synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-pyridylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyridin-3-yl)methanone: Similar structure with a chlorine atom instead of fluorine.
(4-Bromophenyl)(pyridin-3-yl)methanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness
(4-Fluorophenyl)(pyridin-3-yl)methanone is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it potentially more effective in certain applications compared to its chloro or bromo analogs .
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISWSEUSVGRNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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